molecular formula C7H4N2O3S B2804596 5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2091528-06-0

5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid

Cat. No. B2804596
CAS RN: 2091528-06-0
M. Wt: 196.18
InChI Key: XTIUUDVNPJRLDU-UHFFFAOYSA-N
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Description

The compound “5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule that likely contains a thiazole ring (a ring structure containing nitrogen and sulfur) and an oxazole ring (a ring structure containing nitrogen and oxygen). It also has a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for “5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid” were not found, related compounds such as 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives have been synthesized and tested as H3-receptor antagonists .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Intramolecular Dipolar Cycloaddition Reactions : The use of related thiazolo and oxazole compounds in intramolecular dipolar cycloaddition reactions has been demonstrated for the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives, highlighting the compounds' utility in synthesizing complex heterocyclic structures with potential biological activity (Melo et al., 1999).
  • Functionalized Isothiazole- and Isoxazolecarboxamides Synthesis : Research has developed synthetic approaches to functionally substituted 5-phenyl-1,2-oxazole-3-carboxamides and 4,5-dichloro-1,2-thiazole-3-carboxamides, expanding the chemical toolbox for generating novel compounds with potential application in various fields (Dikusar et al., 2019).

Antimicrobial Applications

  • Development of Antimicrobial Agents : Compounds containing thiazole and oxazole moieties have been synthesized and shown to exhibit moderate antibacterial activity against a range of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Stanchev et al., 1999).
  • Synthesis of Amino Acids and Peptides with Antimicrobial Activity : The synthesis of new amino acids and peptides containing thiazole and oxazole backbones has been reported, with these compounds demonstrating antimicrobial activity in vitro, indicating their utility in pharmaceutical research and development (Stanchev et al., 1999).

Mechanism of Action

Target of Action

The primary target of 5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid is the histamine H3 receptor . This receptor is a presynaptic autoreceptor located mainly in the central nervous system (CNS), and it plays a crucial role in modulating the production and release of histamine from histaminergic neurons .

Mode of Action

The compound interacts with its target, the histamine H3 receptor, as an antagonist . Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the receptor’s function. In this case, the compound prevents the activation of the H3 receptor, which in turn modulates the production and release of histamine .

Biochemical Pathways

By acting as an antagonist at the H3 receptor, the compound affects the histaminergic pathway . This pathway involves the synthesis, storage, release, and metabolism of histamine, a neurotransmitter that plays a key role in various physiological functions. The compound’s action on the H3 receptor also influences the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, serotonin, and glutamate .

Pharmacokinetics

It’s worth noting that the compound’s ability to cross the blood-brain barrier is crucial for its activity in the cns .

Result of Action

The antagonistic action of the compound on the H3 receptor enhances the release of neurotransmitters . This can have various effects on the CNS, potentially offering a clinical approach to the treatment of several CNS disorders, including attention deficit hyperactivity disorder, sleep disorders, epilepsy, and schizophrenia .

properties

IUPAC Name

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-1-2-8-13-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUUDVNPJRLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2-Thiazol-5-yl)-1,2-oxazole-3-carboxylic acid

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